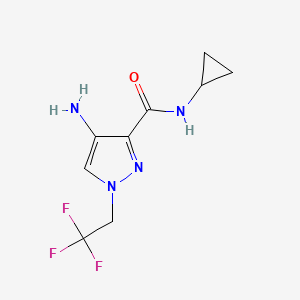

![molecular formula C18H17N3OS2 B2930013 Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797876-64-2](/img/structure/B2930013.png)

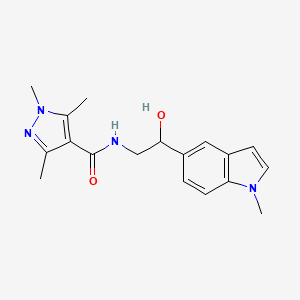

Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazole is a core structure in many organic compounds and has been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .

Synthesis Analysis

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis

The structure of newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1 H, 13 C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied . The rapid reaction (5 min) affords the air-, thermo-, and photostable product in 97% yield as a yellow precipitate that can be isolated by filtration .Physical And Chemical Properties Analysis

The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Applications De Recherche Scientifique

Molecular Aggregation Studies

The study of molecular aggregation in organic compounds is a key area of research. For example, Matwijczuk et al. (2016) investigated the aggregation effects of certain thiadiazole derivatives in organic solvents. They found that the structure of the substituent groups significantly influences molecule aggregation interactions, providing valuable insights into the molecular behavior of such compounds (Matwijczuk et al., 2016).

Anticonvulsant Potential

Thiadiazole derivatives have been explored for their potential anticonvulsant activity. Rajak et al. (2009) synthesized a series of thiadiazoles and evaluated their anticonvulsant properties, demonstrating the relevance of thiadiazole structures in pharmacological research (Rajak et al., 2009).

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, a close relative to the queried compound, has been identified as a new anti-mycobacterial chemotype. Pancholia et al. (2016) synthesized various derivatives and assessed their anti-tubercular activity, demonstrating the potential of such structures in addressing bacterial infections (Pancholia et al., 2016).

Reactivity in Semiconducting Polymers

Benzo[d][1,2,3]thiadiazole, an isomer of the queried compound, has been employed in the development of organic semiconductors. Chen et al. (2016) explored its implementation in various semiconducting polymers, revealing its significance in the field of material science and its potential for applications in electronics (Chen et al., 2016).

Plant Disease Resistance

Compounds related to benzo[c][1,2,5]thiadiazol have been studied for their role in inducing resistance in plants against diseases. For instance, Liu et al. (2005) found that benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester enhanced disease resistance in peach fruit, showcasing the agricultural applications of such compounds (Liu et al., 2005).

Mécanisme D'action

Mode of Action

Compounds with similar structures have been researched for use in photovoltaics or as fluorescent sensors . They are known to exhibit intramolecular charge transfer during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

Similar compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .

Result of Action

Similar compounds have been known to behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .

Action Environment

Similar compounds have been known to exhibit great fluorescence quenching ability, which can be attributed to both energy and electron transfer processes as well as electrostatic interactions .

Safety and Hazards

Orientations Futures

The design and preparation of a highly sensitive and selective luminescent probe to detect PAAs among various amines are important but challenging . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet, but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c22-18(14-6-7-15-16(12-14)20-24-19-15)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIZMWMLZHUTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)

![N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929937.png)

![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)

![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)